molecular formula C12H16ClNO2 B11949430 4-Chloro-4'-ethoxybutyranilide

4-Chloro-4'-ethoxybutyranilide

Cat. No.: B11949430
M. Wt: 241.71 g/mol
InChI Key: KSQUOJUACOQXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-4’-ethoxybutyranilide, with the chemical formula C₁₂H₁₆ClNO₂, is a compound that combines both chloro and ethoxy functional groups. It is a colorless liquid . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-4’-ethoxybutyranilide can undergo various chemical transformations, including:

    Substitution reactions: These involve the replacement of functional groups.

    Oxidation and reduction reactions: Alterations in the oxidation state of specific atoms.

    Condensation reactions: Formation of covalent bonds by eliminating small molecules (e.g., water).

Common Reagents and Conditions: Specific reagents and conditions for these reactions are not explicitly documented for this compound. standard organic chemistry methodologies can be adapted.

Major Products: The major products formed during these reactions would depend on the specific reaction conditions and starting materials. Further research is needed to provide precise details.

Scientific Research Applications

4-Chloro-4’-ethoxybutyranilide finds applications in various scientific fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in drug discovery or as a biochemical probe.

    Medicine: Investigated for pharmacological properties.

    Industry: Possible applications in materials science or chemical processes.

Mechanism of Action

The exact mechanism by which 4-Chloro-4’-ethoxybutyranilide exerts its effects remains elusive. Further studies are necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, 4-Chloro-4’-ethoxybutyranilide’s uniqueness lies in its combination of chloro and ethoxy groups. Similar compounds may include other anilides or derivatives.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

4-chloro-N-(4-ethoxyphenyl)butanamide

InChI

InChI=1S/C12H16ClNO2/c1-2-16-11-7-5-10(6-8-11)14-12(15)4-3-9-13/h5-8H,2-4,9H2,1H3,(H,14,15)

InChI Key

KSQUOJUACOQXFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.